molecular formula C24H23N3O2S2 B14928184 2-{[(4E)-1-(2-methylpropyl)-5-oxo-4-(thiophen-2-ylmethylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide

2-{[(4E)-1-(2-methylpropyl)-5-oxo-4-(thiophen-2-ylmethylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide

Cat. No.: B14928184
M. Wt: 449.6 g/mol
InChI Key: XVFPBNBBRUZFQO-FYJGNVAPSA-N
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Description

2-{[(4E)-1-(2-methylpropyl)-5-oxo-4-(thiophen-2-ylmethylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiophene ring, an imidazole ring, and a naphthalene moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4E)-1-(2-methylpropyl)-5-oxo-4-(thiophen-2-ylmethylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with an amine and an aldehyde under acidic conditions.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura reaction, using a thiophene boronic acid derivative and a halogenated imidazole intermediate.

    Formation of the Naphthalene Moiety: The naphthalene moiety is attached through a nucleophilic substitution reaction, where a naphthalene derivative reacts with an appropriate leaving group on the imidazole-thiophene intermediate.

    Final Assembly: The final compound is assembled by reacting the intermediate with an acetamide derivative under suitable conditions, such as reflux in an organic solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the imidazole ring, potentially converting the carbonyl group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the naphthalene moiety, where electrophilic aromatic substitution can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives of the imidazole ring.

    Substitution: Halogenated or nitrated derivatives of the naphthalene moiety.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s potential bioactivity can be explored. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with biological targets such as enzymes or receptors could lead to the development of new pharmaceuticals.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[(4E)-1-(2-methylpropyl)-5-oxo-4-(thiophen-2-ylmethylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dodecadienamide, N-(2-methylpropyl)-, (2E,4E)
  • 2,4,10-Hexadecatrienamide, N-(2-methylpropyl)-, (2E,4E,10E)
  • (2E,4E,8E,10E,12E)-N-Isobutyl-2,4,8,10,12-tetradecapentaenamide

Uniqueness

Compared to similar compounds, 2-{[(4E)-1-(2-methylpropyl)-5-oxo-4-(thiophen-2-ylmethylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide stands out due to its unique combination of a thiophene ring, an imidazole ring, and a naphthalene moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H23N3O2S2

Molecular Weight

449.6 g/mol

IUPAC Name

2-[(4E)-1-(2-methylpropyl)-5-oxo-4-(thiophen-2-ylmethylidene)imidazol-2-yl]sulfanyl-N-naphthalen-2-ylacetamide

InChI

InChI=1S/C24H23N3O2S2/c1-16(2)14-27-23(29)21(13-20-8-5-11-30-20)26-24(27)31-15-22(28)25-19-10-9-17-6-3-4-7-18(17)12-19/h3-13,16H,14-15H2,1-2H3,(H,25,28)/b21-13+

InChI Key

XVFPBNBBRUZFQO-FYJGNVAPSA-N

Isomeric SMILES

CC(C)CN1C(=O)/C(=C\C2=CC=CS2)/N=C1SCC(=O)NC3=CC4=CC=CC=C4C=C3

Canonical SMILES

CC(C)CN1C(=O)C(=CC2=CC=CS2)N=C1SCC(=O)NC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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